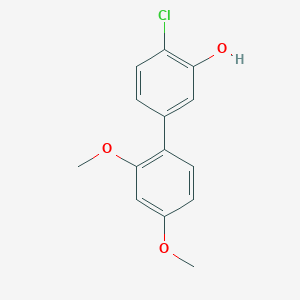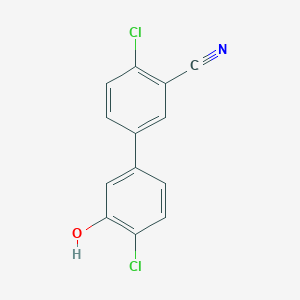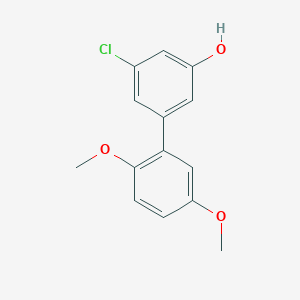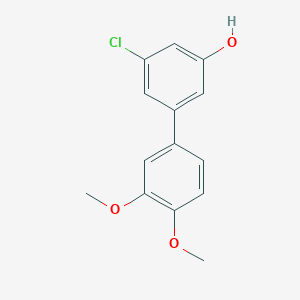
3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% (3,5-CDMP) is a phenolic compound that has been the subject of scientific research for a variety of applications. 3,5-CDMP is a chlorinated phenol that has been used in laboratory experiments to study a variety of biochemical and physiological effects. This compound has been used in a variety of laboratories to study the effects of chlorinated phenols on biological systems.
Scientific Research Applications
3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been studied for its potential applications in a variety of scientific research fields. It has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential to inhibit the growth of bacteria and fungi. In addition, 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been studied for its potential to reduce the toxicity of other compounds, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% is not fully understood. However, it is thought to act as an antioxidant by scavenging reactive oxygen species and inhibiting the formation of free radicals. It is also thought to act as an anti-inflammatory by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% is thought to inhibit the growth of bacteria and fungi by interfering with their cell wall formation.
Biochemical and Physiological Effects
3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi in laboratory experiments. It has also been shown to reduce the toxicity of other compounds, such as pesticides and herbicides. Additionally, 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The use of 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, making it ideal for use in laboratory experiments. It also has a wide range of potential applications, making it suitable for use in a variety of experiments. However, there are some limitations to its use. It is not very soluble in water, so it may not be suitable for experiments that require aqueous solutions. Additionally, it is not very stable and may degrade over time.
Future Directions
The potential applications of 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% are vast, and there are many potential future directions for research. One potential direction is to further explore its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research could be done to explore its potential to reduce the toxicity of other compounds, such as pesticides and herbicides. It could also be studied for its potential to inhibit the growth of bacteria and fungi. Finally, further research could be done to explore its potential applications in other areas, such as food preservation and drug delivery.
Synthesis Methods
3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% can be synthesized from 3,5-dimethoxybenzaldehyde, which is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is performed in a solvent such as acetonitrile or dichloromethane at a temperature of 40 °C for 1-2 hours. The reaction yields the desired 3-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% in 95% purity.
properties
IUPAC Name |
3-chloro-5-(3,5-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-5-10(6-14(8-13)18-2)9-3-11(15)7-12(16)4-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAWJBWUAKJCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686058 |
Source


|
| Record name | 5-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3,5-dimethoxyphenyl)phenol | |
CAS RN |
1261921-05-4 |
Source


|
| Record name | 5-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



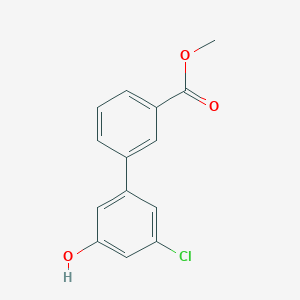

![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)
